N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
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Overview
Description
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves multiple steps. One common approach includes the reaction of 2-methoxy-5-(trifluoromethyl)aniline with 2-oxo-3-phenylimidazolidine-1-acetic acid under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Post-reaction, the compound is typically purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide stands out due to its unique combination of a trifluoromethyl group and an imidazolidinone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-28-16-8-7-13(19(20,21)22)11-15(16)23-17(26)12-24-9-10-25(18(24)27)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOYHQKKUPJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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